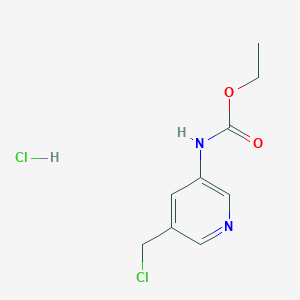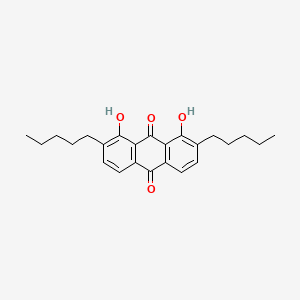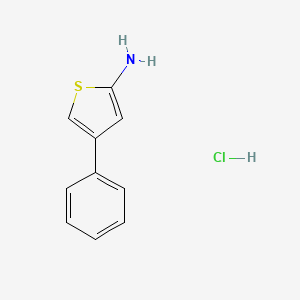
7-Amino-2,4-dichloro-9h-fluoren-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-2,4-dichloro-9h-fluoren-9-one: is a chemical compound with the molecular formula C₁₃H₇Cl₂NO It is a derivative of fluorenone, characterized by the presence of amino and dichloro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-2,4-dichloro-9h-fluoren-9-one typically involves multi-step organic reactions. One common method starts with the chlorination of fluorenone to introduce chlorine atoms at the 2 and 4 positions. This is followed by nitration to introduce a nitro group, which is subsequently reduced to an amino group. The general steps are as follows:
Chlorination: Fluorenone is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride to yield 2,4-dichlorofluorenone.
Nitration: The dichlorofluorenone is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the 7 position.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
7-Amino-2,4-dichloro-9h-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: 7-Nitro-2,4-dichloro-9h-fluoren-9-one.
Reduction: Various amino derivatives depending on the extent of reduction.
Substitution: Compounds with different substituents replacing the chlorine atoms.
Scientific Research Applications
Chemistry
In organic synthesis, 7-Amino-2,4-dichloro-9h-fluoren-9-one serves as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and protein binding. Its derivatives can be used as probes or inhibitors in biochemical assays.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their pharmacological properties. They may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which 7-Amino-2,4-dichloro-9h-fluoren-9-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amino and dichloro groups play a crucial role in its binding affinity and specificity. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating effects of the amino group.
Comparison with Similar Compounds
Similar Compounds
7-Amino-2,4-dichlorofluorene: Similar structure but lacks the ketone group.
2,4-Dichloro-9h-fluoren-9-one: Lacks the amino group.
7-Amino-9h-fluoren-9-one: Lacks the chlorine substituents.
Uniqueness
7-Amino-2,4-dichloro-9h-fluoren-9-one is unique due to the combination of amino and dichloro substituents on the fluorenone core. This combination imparts distinct chemical properties, such as increased reactivity and potential for forming hydrogen bonds, which are not present in similar compounds.
Properties
CAS No. |
1785-32-6 |
|---|---|
Molecular Formula |
C13H7Cl2NO |
Molecular Weight |
264.10 g/mol |
IUPAC Name |
7-amino-2,4-dichlorofluoren-9-one |
InChI |
InChI=1S/C13H7Cl2NO/c14-6-3-10-12(11(15)4-6)8-2-1-7(16)5-9(8)13(10)17/h1-5H,16H2 |
InChI Key |
BUFIRKRIHFXRQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)C3=C2C(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


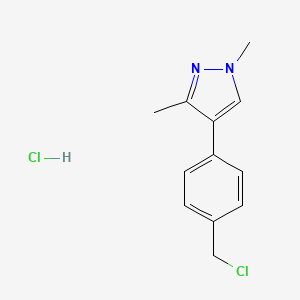

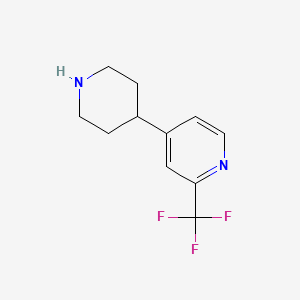
![1-(4H-Pyrrolo[2,3-d]thiazol-5-yl)ethanone](/img/structure/B13137316.png)
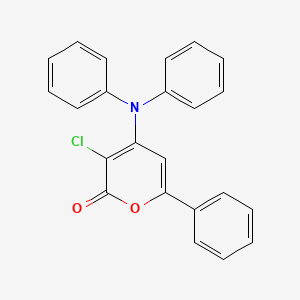
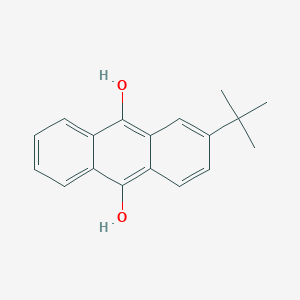

![ethyl 3-[(E)-(hydroxyhydrazinylidene)methyl]benzoate](/img/structure/B13137343.png)
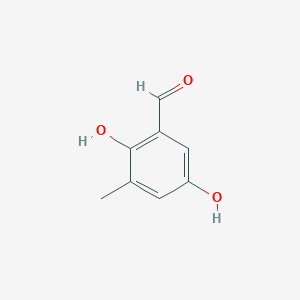
![3-Methyl-6-phenyl-1,2,3,4,5,6,7,8-octahydroazonino[5,4-b]indole](/img/structure/B13137345.png)
